molecular formula C28H24O15 B3029044 3''-Galloylquercitrin CAS No. 503446-90-0

3''-Galloylquercitrin

Cat. No.: B3029044
CAS No.: 503446-90-0
M. Wt: 600.5 g/mol
InChI Key: JFLAOPHOUGDFGC-ILADGKKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’'-Galloylquercitrin can be synthesized through the esterification of quercitrin with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the pure compound.

Industrial Production Methods: Industrial production of 3’‘-Galloylquercitrin involves the extraction of the compound from natural sources such as the leaves of Quercus infectoria. The leaves are dried, powdered, and subjected to solvent extraction using solvents like methanol or ethanol . The extract is then concentrated and purified using techniques such as column chromatography to isolate 3’'-Galloylquercitrin.

Scientific Research Applications

Chemistry: 3’'-Galloylquercitrin is used as a reference compound in the study of flavonoid chemistry. It serves as a model compound for understanding the chemical behavior and reactivity of flavonoids .

Biology: The compound has been studied for its anti-inflammatory and antioxidant properties. It has shown potential in inhibiting the activity of certain enzymes involved in inflammation and oxidative stress .

Medicine: 3’'-Galloylquercitrin has demonstrated cytotoxic effects on human cancer cells, making it a potential candidate for anticancer research. It has been shown to induce apoptosis in leukemia cells .

Industry: The compound is used in the formulation of natural health products and dietary supplements due to its antioxidant properties .

Comparison with Similar Compounds

    Quercitrin: A flavonoid glycoside similar to 3’'-Galloylquercitrin but lacks the galloyl group.

    Catechin: Another flavonoid with antioxidant properties but differs in structure and specific biological activities.

    Kaempferol: A flavonoid with similar anti-inflammatory properties but different molecular targets.

Uniqueness: 3’'-Galloylquercitrin is unique due to the presence of the galloyl group, which enhances its antioxidant and anti-inflammatory properties compared to other flavonoids . This structural feature also contributes to its cytotoxic effects on cancer cells, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2S,3R,4R,5S,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3/t9-,20-,23+,25+,28-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLAOPHOUGDFGC-ILADGKKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701345804
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503446-90-0
Record name 3''-Galloylquercitrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701345804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.